2-Methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine

Lipophilicity optimization CNS drug discovery Physicochemical profiling

2-Methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine (CAS 1934718-80-5; molecular formula C₈H₁₃N₃O₂, MW 183.21) exists as the racemic cis-(2R,6R)-configured stereoisomer. It represents a hybrid building block in which the electron-deficient 1,3,4-oxadiazole is directly linked to a saturated morpholine ring bearing a methyl substituent at position The compound's computed physicochemical profile – including a predicted XLogP3 of -0.4, topological polar surface area (TPSA) of 60.2 Ų, and pKa of 7.46 – distinguishes it from structurally simplified morpholine analogs.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B12311572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1CNCC(O1)C2=NN=C(O2)C
InChIInChI=1S/C8H13N3O2/c1-5-3-9-4-7(12-5)8-11-10-6(2)13-8/h5,7,9H,3-4H2,1-2H3
InChIKeySJCBNNRWFOLVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine – A Racemic cis-Morpholine-Oxadiazole Research Precursor with Physicochemical Differentiation


2-Methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine (CAS 1934718-80-5; molecular formula C₈H₁₃N₃O₂, MW 183.21) exists as the racemic cis-(2R,6R)-configured stereoisomer. It represents a hybrid building block in which the electron-deficient 1,3,4-oxadiazole is directly linked to a saturated morpholine ring bearing a methyl substituent at position 2. The compound's computed physicochemical profile – including a predicted XLogP3 of -0.4, topological polar surface area (TPSA) of 60.2 Ų, and pKa of 7.46 – distinguishes it from structurally simplified morpholine analogs [1]. Although primary biological datasets for this specific compound remain scarce, its oxadiazole-morpholine architecture aligns with scaffolds explored in gamma-secretase modulator (GSM) chemistry [2].

Why Generic Morpholine-Oxadiazole Analogs Cannot Interchangeably Replace 2-Methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine in Quantitatively Defined Chemistry Programs


Morpholine-oxadiazole compounds are not interchangeable building blocks. Even subtle structural changes – removal of the 2-methyl group, replacement of the oxadiazole with a phenyl ring, or adoption of a single enantiomer instead of the racemic cis mixture – produce measurable shifts in physicochemical parameters that directly influence solubility, passive permeability, hydrogen-bonding capacity, and ionization state. For example, the demethylated analog 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine exhibits a 0.4 log-unit lower XLogP3 (-0.8 vs -0.4), while the phenyl-substituted analog 2-methyl-6-phenylmorpholine presents a TPSA reduced by 38.9 Ų (21.3 Ų vs 60.2 Ų) and a pKa elevated by 1.10 units (8.56 vs 7.46) [1]. Such quantified parameter differences are sufficient to alter CNS penetration probability, target engagement promiscuity, and salt-form selection, rendering generic substitution scientifically unsound .

Quantitative Evidence Guide: Positioning 2-Methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine Against Its Closest Analogs


Lipophilicity (XLogP3) Head-to-Head: Target vs. De-methyl Analog

The target compound shows a predicted XLogP3 of -0.4, 0.4 log units higher than the de-methylated comparator 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine (XLogP3 = -0.8), reflecting the lipophilicity contribution of the 2-methyl substituent [1][2]. This difference is large enough to influence blood-brain barrier penetration probability according to CNS MPO scoring rules, where a 0.4 log-unit delta can shift a compound across the 0–3 optimal lipophilicity boundary.

Lipophilicity optimization CNS drug discovery Physicochemical profiling

Polar Surface Area (TPSA) Comparison: Target vs. Phenyl Analog

The target compound presents a TPSA of 60.2 Ų, more than 2.8-fold higher than that of 2-methyl-6-phenylmorpholine (TPSA = 21.3 Ų) [1]. The elevated TPSA arises from the five hydrogen-bond acceptor atoms in the oxadiazole-morpholine system versus only two acceptors in the phenyl analog. TPSA >60 Ų is a recognized threshold associated with reduced passive membrane permeability, which can be advantageous for designing peripherally restricted or non-CNS-penetrant agents.

Drug-like property space Oral absorption Target engagement selectivity

Ionization State (pKa) Differentiation: Target vs. Phenyl Analog

The predicted pKa of the morpholine secondary amine in the target compound is 7.46, substantially lower (more acidic) than that of 2-methyl-6-phenylmorpholine (pKa = 8.56) [1]. This 1.10 log-unit difference means that at physiological pH 7.4, the target compound exists in a higher fraction of neutral free-base form (~53% neutral at pH 7.4 assuming Henderson-Hasselbalch) compared to the phenyl analog, which is predominantly protonated. The electron-withdrawing oxadiazole ring is the structural origin of this pKa depression.

pKa modulation Salt formulation pH-dependent solubility

Procurement-Driven Application Scenarios for 2-Methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine


Central Nervous System Drug Discovery Programs Requiring Controlled Lipophilicity

With an XLogP3 of -0.4, the target compound sits near the lower boundary of the CNS drug-like lipophilicity window, in contrast to the de-methyl comparator (XLogP3 -0.8), which falls below the generally accepted CNS MPO optimum of 0–3. This 0.4 log-unit advantage supports its use as a starting scaffold for structure-activity relationship (SAR) exploration in neurodegenerative disease targets, consistent with precedent in gamma-secretase modulator chemistry [1][2].

Design of Peripherally Restricted or Non-CNS-Penetrant Chemical Probes

The TPSA of 60.2 Ų places the target compound above the commonly cited threshold of ~60 Ų associated with limited passive CNS penetration, while the phenyl analog (TPSA 21.3 Ų) sits well below it [1]. For programs seeking to restrict target engagement to peripheral tissues (e.g., gastrointestinal or metabolic targets), the elevated TPSA of the target compound is a procurement-relevant differentiator that reduces the risk of unintended CNS exposure.

pH-Dependent Solubility and Salt-Form Optimization in Preclinical Formulation

The pKa of 7.46, depressed by ~1.10 log units relative to the phenyl analog (pKa 8.56), alters the fraction of neutral species at physiological pH and changes the pH range over which salt forms are stable [1][2]. This quantitative difference guides salt-form screening and biorelevant solubility assay design, justifying the selection of this compound when a specific ionization profile is required for oral absorption modeling.

Stereochemical Control in Lead Identification: Racemic cis Mixture vs. Single Enantiomer

The target compound is the racemic cis-(2R,6R) mixture (CAS 1934718-80-5), distinct from the single-enantiomer form (CAS 1932387-09-1). Procurement of the racemate enables cost-effective initial screening and determination of stereochemical dependence of biological activity. If differential activity between enantiomers is observed, the separately available single-enantiomer form can be sourced for follow-up studies .

Quote Request

Request a Quote for 2-Methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.